4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol
Description
Properties
Molecular Formula |
C7H6N6S |
|---|---|
Molecular Weight |
206.23 g/mol |
IUPAC Name |
2-amino-6-pyridazin-4-yl-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H6N6S/c8-6-11-5(12-7(14)13-6)4-1-2-9-10-3-4/h1-3H,(H3,8,11,12,13,14) |
InChI Key |
ROFGIKDCEJAVAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Cyclization Strategy
Method Overview:
This approach involves the stepwise substitution of reactive halogenated triazines with amino and pyridazinyl nucleophiles, followed by cyclization to form the heterocyclic framework.
- Step 1: React cyanuric chloride with amino groups to generate amino-triazine intermediates.
- Step 2: Introduce pyridazin-4-yl groups via nucleophilic attack on the remaining reactive chlorines.
- Step 3: Incorporate sulfur at position 2 through thiolation using reagents like thiourea or Lawesson's reagent, followed by hydrolysis to obtain the thiol group.
- Similar methodologies have been employed to synthesize 2-thiol-triazine derivatives, with yields ranging from 60–80%, depending on reaction conditions.
Cyclization of Hydrazine Derivatives
Method Overview:
This method involves synthesizing hydrazine derivatives that can cyclize with suitable aldehydes or ketones to form the triazine core, which is then functionalized.
- React hydrazine derivatives with aldehydes or ketones bearing pyridazinyl groups to form hydrazone intermediates.
- Cyclize these intermediates under acidic or basic conditions to form the heterocyclic ring.
- Introduce the amino group at the appropriate position via nucleophilic substitution or reduction.
- Similar strategies have been used to synthesize substituted triazines with various heterocyclic groups, achieving moderate to high yields (70–85%).
Thiolation and Functionalization of the Triazine Core
Method Overview:
The thiol group at position 2 can be introduced through sulfur transfer reactions, such as:
Reaction with Thiourea:
Heating the amino-triazine with thiourea facilitates the formation of the thiol derivative after hydrolysis.Use of Lawesson's Reagent:
A common reagent for converting carbonyl groups to thiocarbonyls, which can be further manipulated to introduce the thiol group.
- The thiolation step often requires refluxing in appropriate solvents (e.g., ethanol, acetic acid) with yields typically exceeding 70%.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Main Steps | Typical Yield | Remarks |
|---|---|---|---|---|
| Nucleophilic substitution of cyanuric chloride | Cyanuric chloride, amines, pyridazin-4-yl nucleophiles | Sequential substitution, thiolation | 60–80% | Widely used, scalable |
| Cyclization of hydrazine derivatives | Hydrazines, aldehydes/ketones | Hydrazone formation, cyclization, thiolation | 70–85% | Suitable for complex substitutions |
| Thiolation with thiourea or Lawesson's reagent | Thiourea, Lawesson's reagent | Sulfur transfer, hydrolysis | >70% | Effective for thiol introduction |
Research Findings and Considerations
- The synthesis of heterocyclic compounds like 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol benefits from stepwise approaches that allow precise functionalization.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yields and purity.
- The use of cyanuric chloride as a starting material remains a common and effective strategy due to its reactivity and availability.
- Thiolation steps are often the most challenging, requiring careful control to prevent over- or under-thiolation.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridazine ring or the triazine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyridazine or triazine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the compound can interact with DNA or RNA, affecting their replication and transcription processes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent-Based Comparison of Triazine Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxyphenyl derivative (electron-donating) likely exhibits improved solubility compared to the nitro-substituted analog (electron-withdrawing), which may enhance stability but reduce bioavailability .
- Aromatic Heterocycles : Pyridazinyl and thienyl substituents introduce distinct electronic profiles. Pyridazine’s dual nitrogen atoms may enhance hydrogen-bonding interactions, relevant in drug design, while thiophene’s sulfur atom could influence metabolic pathways .
- Thiol vs. Methylthio : The thiol group in the target compound offers higher reactivity (e.g., disulfide formation) compared to the methylthio group in ’s derivative, which may improve oxidative stability but reduce nucleophilicity .
Biological Activity
4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.
Structural Characteristics
The compound features a triazine ring substituted with an amino group and a pyridazine moiety, along with a thiol group. The presence of the thiol group enhances its reactivity and allows for various chemical modifications, making it a versatile scaffold in drug design and development. The structural formula is represented as follows:
Enzyme Inhibition
Research indicates that 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol exhibits significant potential in inhibiting specific enzymes. Notably, studies suggest it may inhibit lysophosphatidic acid acyltransferase β activity, which is implicated in cell proliferation and cancer progression.
Table 1: Enzymatic Inhibition Data
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| Lysophosphatidic Acid Acyltransferase β | Competitive | Low micromolar range |
Receptor Binding Affinity
Molecular docking studies have demonstrated that this compound can effectively bind to various biological targets, influencing their activity. This binding affinity is crucial for modulating biochemical pathways involved in diseases such as cancer.
Case Study: Molecular Docking Analysis
In a study involving molecular docking simulations, 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol was shown to interact favorably with target proteins relevant to cancer therapy. The simulations revealed that the compound could stabilize the binding conformation through hydrogen bonding and hydrophobic interactions.
Therapeutic Applications
Given its biological activities, 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol has potential applications in various therapeutic areas:
- Anticancer Agents : Its ability to inhibit enzymes linked to cancer progression positions it as a candidate for further development as an anticancer drug.
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory effects, which could be explored further in the context of neurodegenerative diseases .
Comparative Analysis with Analog Compounds
The biological activity of 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol can be compared with structurally similar compounds to elucidate its unique properties.
Table 2: Comparison of Structural Analogues
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-6-(pyridin-2-YL)-1,3,5-triazine-2-thiol | Pyridine at position 2 | Different binding affinities |
| 4-Amino-6-(pyridin-3-YL)-1,3,5-triazine-2-thiol | Pyridine at position 3 | Potentially distinct biological activities |
| 4-Amino-6-(quinolin-3-YL)-1,3,5-triazine-2-thiol | Quinoline instead of pyridine | May exhibit enhanced pharmacokinetic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
